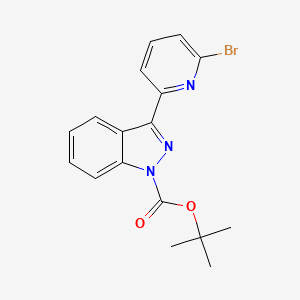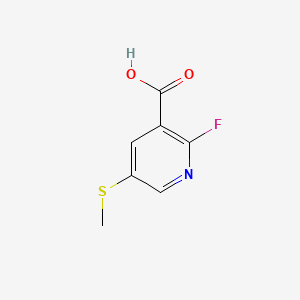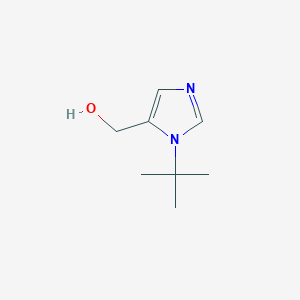![molecular formula C15H27BN2O3Si B14030879 (R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol is a complex organic compound that features both boron and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol typically involves multiple steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trimethylsilyl Group: This step often involves silylation reactions using reagents like trimethylsilyl chloride.
Incorporation of the Dioxaborolane Moiety: This can be done through borylation reactions using reagents such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boron or silicon centers.
Reduction: Reduction reactions could be used to modify the pyrrolo[1,2-b]pyrazole core.
Substitution: The trimethylsilyl and dioxaborolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Could be used in the development of probes for studying biological processes.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Electronics: Potential use in the fabrication of electronic components due to the presence of silicon.
Wirkmechanismus
The mechanism by which ®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol exerts its effects would depend on its specific application. For example, in catalysis, it may act by coordinating to metal centers and facilitating reaction pathways. In biological systems, it could interact with specific molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol: Similar compounds might include other boron- and silicon-containing heterocycles.
Uniqueness
Structural Features: The combination of boron and silicon within a single molecule is relatively unique and can impart specific reactivity and properties.
Eigenschaften
Molekularformel |
C15H27BN2O3Si |
|---|---|
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
(5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol |
InChI |
InChI=1S/C15H27BN2O3Si/c1-14(2)15(3,4)21-16(20-14)12-11-8-10(19)9-18(11)17-13(12)22(5,6)7/h10,19H,8-9H2,1-7H3/t10-/m1/s1 |
InChI-Schlüssel |
FYYICYZCRTVWRV-SNVBAGLBSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C[C@H](CN3N=C2[Si](C)(C)C)O |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)










